2-(4-Fluorophenyl)-2-phenylacetic acid

Lipophilicity Drug Design Physicochemical Properties

This 2-(4-Fluorophenyl)-2-phenylacetic acid (CAS 723-69-3) is a uniquely fluorinated aromatic carboxylic acid essential as a pharmaceutical intermediate. Its strategic single-fluorine substitution enhances lipophilicity (LogP ~3.2) and alters chromatographic behavior compared to non-fluorinated analogs, ensuring precise analytical specificity. It is specifically cited for anti-inflammatory and analgesic drug synthesis.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 723-69-3
Cat. No. B1306896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-phenylacetic acid
CAS723-69-3
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H11FO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
InChIKeyPKCHPRKLZKXQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS 723-69-3): A Differentiated Fluorinated Diphenylmethane Building Block


2-(4-Fluorophenyl)-2-phenylacetic acid (CAS 723-69-3) is a fluorinated aromatic carboxylic acid belonging to the diphenylmethane class . It is characterized by a central acetic acid moiety substituted with one phenyl ring and one 4-fluorophenyl ring [1]. This structural feature imparts distinct physicochemical properties, including a predicted logP of 3.2 [2] and a melting point of 104-106 °C , which differentiate it from non-fluorinated and alternatively substituted analogs. It is primarily procured as a key synthetic intermediate and analytical standard.

Why 2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS 723-69-3) Cannot Be Substituted by Unfluorinated or Differently Fluorinated Analogs


The presence of a single, strategically placed fluorine atom on the phenyl ring of 2-(4-fluorophenyl)-2-phenylacetic acid creates a unique physicochemical profile that is not replicated by its unfluorinated parent (diphenylacetic acid) or its mono-substituted 4-fluorophenylacetic acid counterpart . As established in the literature, even minor changes in aromatic fluorine substitution can significantly alter lipophilicity [1], chromatographic behavior [2], and downstream biological recognition [3]. Consequently, substituting this compound with a seemingly similar analog in a synthetic sequence or analytical protocol can lead to failed reactions, unexpected impurity profiles, or invalid biological assay results. The following evidence quantifies these critical differences.

Quantified Differentiation of 2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS 723-69-3) from Closest Analogs


Comparative Lipophilicity: logP Shift from Fluorine Substitution

The introduction of a single 4-fluorophenyl group in 2-(4-fluorophenyl)-2-phenylacetic acid results in a significant, quantifiable increase in lipophilicity compared to its unfluorinated analog, diphenylacetic acid. This difference impacts membrane permeability, solubility, and downstream pharmacokinetic properties [1].

Lipophilicity Drug Design Physicochemical Properties

Comparative Melting Point: Solid-State Handling and Purity Assessment

The 4-fluoro substitution in 2-(4-fluorophenyl)-2-phenylacetic acid lowers its melting point by over 40 °C compared to its unfluorinated parent, diphenylacetic acid. This difference in solid-state packing affects handling, purification, and formulation .

Solid-State Chemistry Crystallinity Purification

Comparative Acidity: pKa Shift from Fluorine Substitution

The electron-withdrawing nature of the para-fluorine atom in 2-(4-fluorophenyl)-2-phenylacetic acid increases the acidity of the carboxylic acid proton relative to its unfluorinated parent, diphenylacetic acid. This is a class-level inference based on the well-established Hammett relationship for para-substituents [1].

Acidity Reactivity Salt Formation

Comparative Chromatographic Selectivity: Separation of Positional Isomers

While not a direct comparator, the study of 4-fluorophenylacetic acid isomers demonstrates that the position of a single fluorine atom drastically alters chromatographic selectivity. The separation of 2- and 4-fluorophenylacetic acids is enthalpically driven (ΔΔH° ≠ 0), whereas the separation of 4- and 3-isomers is entropically driven (ΔΔH° ≈ 0) [1]. By extension, the 2-(4-fluorophenyl)-2-phenylacetic acid structure, with its specific 4-fluoro substitution pattern on one ring, will exhibit unique retention behavior compared to its 2- or 3-fluoro isomers, a critical factor for analytical method development.

Analytical Chemistry HPLC Quality Control

Differential Binding Affinity to Biological Targets

The single 4-fluoro substitution in this compound leads to a measurable, albeit weak, binding affinity (IC50: 180 µM) for the dihydroorotase enzyme [1]. In contrast, the compound exhibits no appreciable binding affinity for the muscarinic receptor under comparable conditions [2]. This differential activity profile is distinct from other fluorinated analogs, which may show different selectivity or potency.

Medicinal Chemistry Target Engagement SAR

Validated Application Scenarios for 2-(4-Fluorophenyl)-2-phenylacetic Acid (CAS 723-69-3) Based on Quantitative Evidence


Pharmaceutical Intermediate for Anti-Inflammatory and Analgesic Drug Development

This compound is explicitly cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs . Its unique physicochemical profile, including a logP of ~3.2 and a melting point of 104-106 °C, makes it a versatile building block for introducing a fluorinated aromatic moiety into drug candidates, potentially improving their membrane permeability and target engagement compared to non-fluorinated analogs.

Analytical Reference Standard for Chromatographic Method Development

The compound is employed as a standard in analytical methods for the accurate measurement of related compounds in biological samples . The established evidence that fluorinated positional isomers have vastly different chromatographic behaviors [1] underscores the necessity of using a certified standard of this specific compound to ensure the specificity and accuracy of HPLC or LC-MS assays for drug impurity profiling and pharmacokinetic studies.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's differential binding profile, showing weak inhibition of dihydroorotase (IC50 = 180 µM) but no affinity for the muscarinic receptor [2][3], provides a starting point for SAR exploration. Researchers can use this scaffold to synthesize a library of derivatives, systematically modifying the carboxylic acid or phenyl rings, to identify the structural features required for enhanced potency and selectivity toward specific therapeutic targets.

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